2-Hydroxy-5-(2-nitroethenyl)benzoic acid

Obesity Thermogenesis Metabolic Syndrome

2-Hydroxy-5-(2-nitroethenyl)benzoic acid (CAS 42571-07-3), also referred to as 5-(2-nitroethenyl)salicylic acid or SANA, is a nitroalkene derivative of salicylate. This small molecule (C9H7NO5, MW 209.16) has emerged as a first-in-class activator of creatine-dependent energy expenditure and non-shivering thermogenesis in adipose tissue, functioning independently of uncoupling protein 1 (UCP1).

Molecular Formula C9H7NO5
Molecular Weight 209.16 g/mol
CAS No. 42571-07-3
Cat. No. B14648531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(2-nitroethenyl)benzoic acid
CAS42571-07-3
Molecular FormulaC9H7NO5
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C[N+](=O)[O-])C(=O)O)O
InChIInChI=1S/C9H7NO5/c11-8-2-1-6(3-4-10(14)15)5-7(8)9(12)13/h1-5,11H,(H,12,13)
InChIKeyNVWQBWPWSNPTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(2-nitroethenyl)benzoic acid (SANA): A First-in-Class Creatine-Dependent Thermogenesis Activator for Obesity & Metabolic Research


2-Hydroxy-5-(2-nitroethenyl)benzoic acid (CAS 42571-07-3), also referred to as 5-(2-nitroethenyl)salicylic acid or SANA, is a nitroalkene derivative of salicylate . This small molecule (C9H7NO5, MW 209.16) has emerged as a first-in-class activator of creatine-dependent energy expenditure and non-shivering thermogenesis in adipose tissue, functioning independently of uncoupling protein 1 (UCP1) [1]. Its dual functional groups—a carboxylic acid and a nitroalkene—confer distinct reactivity and biological properties that differentiate it from both the parent salicylate scaffold and other nitro-aromatic analogs .

Why Generic Salicylates or Nitroalkenes Cannot Substitute for 2-Hydroxy-5-(2-nitroethenyl)benzoic acid in Thermogenesis Research


Generic substitution with unmodified salicylate or other nitroalkene derivatives fails to replicate the pharmacological profile of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid (SANA) because its anti-obesity effects are mechanistically tied to a unique creatine-dependent thermogenesis pathway that is absent in the parent scaffold [1]. While salicylate itself requires high doses to produce modest metabolic improvements, SANA achieves significant weight loss and glycemic control at doses up to 40 times lower, driven by its nitroalkene moiety that enables covalent interactions with creatine kinases (CKMT1/2) [1]. This specific structural feature is not present in generic salicylates (e.g., sodium salicylate or 5-nitrosalicylic acid) or other nitro-aromatic compounds, making direct interchange scientifically invalid when studying this novel energy expenditure mechanism.

Quantitative Comparative Evidence: 2-Hydroxy-5-(2-nitroethenyl)benzoic acid (SANA) vs. Salicylate and Metformin


Superior Glycemic Control and Weight Loss in Diet-Induced Obesity (DIO) Mice vs. Salicylate and Metformin

In a head-to-head preclinical comparison in diet-induced obese (DIO) mice, SANA (200 mg/kg/day, oral) promoted greater weight loss and superior glycemic control compared to both salicylate (200 mg/kg/day) and metformin (300 mg/kg/day) over a 3-week treatment period [1]. SANA-treated mice showed significant reduction in body weight, improved glucose tolerance indistinguishable from lean controls, and lower insulin levels, while salicylate-treated mice exhibited inferior glucose tolerance outcomes [1].

Obesity Thermogenesis Metabolic Syndrome

Dose-Sparing Anti-Obesity Effect: SANA Active at Doses ~40x Lower Than Salicylate

SANA reduces diet-induced obesity (DIO), liver steatosis, and insulin resistance at doses up to 40 times lower than those required for salicylate to produce any measurable metabolic benefit [1]. At doses where the parent scaffold salicylate was completely ineffective in preventing weight gain, SANA achieved maximum protection against obesity [1].

Obesity Dose-response Salicylate

UCP1-Independent, Creatine-Dependent Thermogenesis: A Mechanism Distinct from Conventional Thermogenic Agents

SANA stimulates non-shivering thermogenesis through a creatine-dependent pathway that operates independently of UCP1, a mechanism not shared by conventional thermogenic agents such as β3-adrenergic receptor agonists or thyroid hormone analogs that rely on UCP1-mediated uncoupling [1]. In UCP1-knockout (KO) mice, SANA retained its ability to promote weight and fat mass loss, confirming that its thermogenic activity does not require UCP1 expression [1]. Furthermore, depletion of creatine via β-guanidinopropionic acid (β-GPA) abolished SANA's thermogenic effect, directly linking the mechanism to creatine metabolism [1].

Thermogenesis UCP1-independent Creatine metabolism

Human Phase 1A/B Clinical Validation Demonstrates Safety, Tolerability, and Early Efficacy Signals in Overweight/Obese Volunteers

A randomized, double-blind, placebo-controlled phase 1A/B clinical trial evaluated SANA in healthy lean volunteers (single ascending doses: 200–800 mg) and overweight/obese volunteers (multiple ascending doses: 200–400 mg/day for 15 days) [1]. The study met its primary endpoint of safety and tolerability, with up to 400 mg/day showing a favorable profile. In the highest dose cohort, SANA demonstrated improvements in HOMA-IR (insulin resistance) and body weight within just 2 weeks of treatment [1].

Clinical trial Phase 1 Weight loss

High-Impact Application Scenarios for 2-Hydroxy-5-(2-nitroethenyl)benzoic acid (SANA) Based on Quantitative Differentiation Evidence


Preclinical Obesity and Metabolic Syndrome Research Requiring UCP1-Independent Thermogenic Mechanisms

SANA is the only known small-molecule tool compound that activates creatine-dependent thermogenesis independently of UCP1, making it indispensable for laboratories studying non-canonical energy expenditure pathways in adipose tissue [1]. Its demonstrated superiority over salicylate and metformin in DIO mouse models (effective at 40x lower doses than salicylate; outperforms metformin in glycemic control) positions it as the molecule of choice for preclinical obesity drug discovery programs targeting the creatine kinase axis [1].

Translational Research Programs Bridging Thermogenesis Mechanisms to Human Obesity Treatment

With phase 1A/B clinical data demonstrating human safety, tolerability, and early weight loss signals within 15 days, SANA is uniquely suited for translational pharmacology studies that require a compound with both robust preclinical mechanism-of-action data and human pharmacokinetic/safety validation [1]. This dual validation is not available for any other creatine-dependent thermogenesis activator, making SANA the only procurement option for translational obesity research targeting this pathway.

Mechanistic Studies of Creatine Kinase-Dependent Mitochondrial Respiration in Adipose Tissue

SANA binds to creatine kinases CKMT1/2 and stimulates mitochondrial respiration specifically in adipose tissue, providing a distinct pharmacological probe for dissecting creatine-dependent bioenergetics [1]. The compound's activity can be selectively abolished by creatine depletion (β-GPA), offering a clean experimental on/off switch that is not available with other thermogenic compounds, enabling rigorous mechanistic studies of creatine-dependent thermogenesis [1].

Pharmacological Evaluation of 'Diabesity' Therapeutics Combining Weight Loss and Insulin Sensitization

SANA simultaneously reduces body weight, liver steatosis, and insulin resistance while improving glucose tolerance in DIO models, making it a key reference compound for evaluating dual-action diabetes-obesity ('diabesity') drug candidates [1]. Its established dose-sparing advantage over salicylate (40x) and superior efficacy over metformin provide clear quantitative benchmarks for comparative pharmacological assessment [1].

Quote Request

Request a Quote for 2-Hydroxy-5-(2-nitroethenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.